molecular formula C17H12ClN3O B11568004 5-Chloro-8-(imidazo[1,2-a]pyridin-2-ylmethoxy)quinoline

5-Chloro-8-(imidazo[1,2-a]pyridin-2-ylmethoxy)quinoline

Cat. No.: B11568004
M. Wt: 309.7 g/mol
InChI Key: GEGXYBHUAXCZKB-UHFFFAOYSA-N
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Description

5-Chloro-8-({imidazo[1,2-a]pyridin-2-yl}methoxy)quinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a quinoline core substituted with a chloro group at the 5-position and an imidazo[1,2-a]pyridine moiety linked via a methoxy group at the 8-position. The unique structural attributes of this compound make it a valuable scaffold for the development of novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-8-({imidazo[1,2-a]pyridin-2-yl}methoxy)quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Imidazo[1,2-a]pyridine Moiety: This can be achieved through condensation reactions involving pyridine derivatives and suitable aldehydes or ketones under acidic or basic conditions.

    Methoxylation: The imidazo[1,2-a]pyridine intermediate is then subjected to methoxylation using methanol and a suitable catalyst.

    Quinoline Core Formation: The final step involves the cyclization of the methoxylated intermediate with a chloro-substituted aniline derivative under high-temperature conditions to form the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-({imidazo[1,2-a]pyridin-2-yl}methoxy)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group at the 5-position can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-8-({imidazo[1,2-a]pyridin-2-yl}methoxy)quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-chloro-8-({imidazo[1,2-a]pyridin-2-yl}methoxy)quinoline involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine Derivatives: Compounds like imidazo[1,2-a]pyridine-3-carboxamide.

    Quinoline Derivatives: Compounds like 8-hydroxyquinoline and its derivatives.

Uniqueness

5-Chloro-8-({imidazo[1,2-a]pyridin-2-yl}methoxy)quinoline stands out due to its unique combination of the imidazo[1,2-a]pyridine and quinoline moieties, which imparts distinct chemical and biological properties. This makes it a versatile scaffold for drug development and other scientific applications.

Properties

Molecular Formula

C17H12ClN3O

Molecular Weight

309.7 g/mol

IUPAC Name

5-chloro-8-(imidazo[1,2-a]pyridin-2-ylmethoxy)quinoline

InChI

InChI=1S/C17H12ClN3O/c18-14-6-7-15(17-13(14)4-3-8-19-17)22-11-12-10-21-9-2-1-5-16(21)20-12/h1-10H,11H2

InChI Key

GEGXYBHUAXCZKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)COC3=C4C(=C(C=C3)Cl)C=CC=N4

Origin of Product

United States

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